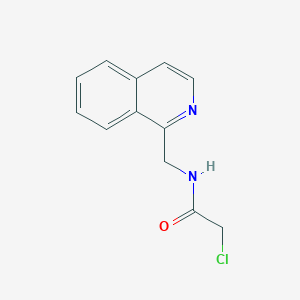
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine: is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline moiety attached to an ethane-1,2-diamine backbone, making it a valuable scaffold for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine typically involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction.
Attachment of Ethane-1,2-diamine: The isoquinoline derivative is then reacted with ethane-1,2-diamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives .
科学研究应用
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic activities, such as anticancer, antiviral, and antimicrobial agents.
Biological Studies: It serves as a probe for studying biological processes and interactions, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex molecules and natural product derivatives.
Industrial Applications: It is used in the development of new materials, such as polymers and catalysts, with specific properties.
作用机制
The mechanism of action of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the ethane-1,2-diamine moiety.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms, making it more saturated.
N1-(Isoquinolin-1-ylmethyl)-N1-methylpropane-1,3-diamine: A similar compound with a longer alkyl chain in the diamine moiety.
Uniqueness
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine is unique due to its specific combination of the isoquinoline ring and the ethane-1,2-diamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry, biological studies, and industrial processes .
属性
IUPAC Name |
N'-(isoquinolin-1-ylmethyl)-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16(9-7-14)10-13-12-5-3-2-4-11(12)6-8-15-13/h2-6,8H,7,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNQTWQXNBGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2,3-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7933070.png)
![2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol](/img/structure/B7933082.png)
![2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol](/img/structure/B7933084.png)
![2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide](/img/structure/B7933089.png)
![2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide](/img/structure/B7933090.png)
![2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B7933095.png)

![2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol](/img/structure/B7933115.png)
![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine](/img/structure/B7933128.png)
![(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide](/img/structure/B7933134.png)




